N-(3,5-dimethylphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydropyrazine ring, a methoxyphenyl group, and a dimethylphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide typically involves multiple steps:
Formation of the Tetrahydropyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.
Attachment of the Methoxyphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the tetrahydropyrazine ring.
Introduction of the Dimethylphenyl Group: This step involves a substitution reaction where the dimethylphenyl group is attached to the nitrogen atom of the tetrahydropyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, high-pressure reactors, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,5-dimethylphenyl)-2-{4-[(2-hydroxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide
- **N-(3,5-dimethylphenyl)-2-{4-[(2-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide
Uniqueness
N-(3,5-dimethylphenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-[(2-methoxyphenyl)methyl]-2,3-dioxopyrazin-1-yl]acetamide |
InChI |
InChI=1S/C22H23N3O4/c1-15-10-16(2)12-18(11-15)23-20(26)14-25-9-8-24(21(27)22(25)28)13-17-6-4-5-7-19(17)29-3/h4-12H,13-14H2,1-3H3,(H,23,26) |
InChI Key |
CRQNHGDRFHLDSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3OC)C |
Origin of Product |
United States |
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